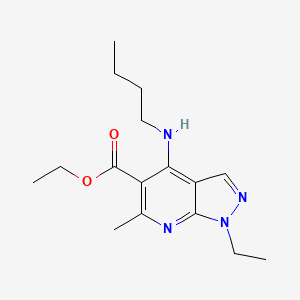![molecular formula C6H10O2S2 B1211227 (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol CAS No. 35396-08-8](/img/structure/B1211227.png)
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound features a hexahydrothieno[3,2-b]thiophene core with hydroxyl groups at the 3 and 6 positions. Its stereochemistry is defined by the (3R,3aS,6R,6aS) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diene or a thiol, under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The choice of raw materials, catalysts, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different diol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various diol derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.
Scientific Research Applications
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure and functional groups make it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic structure enable it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate biological activities and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol: shares similarities with other bicyclic compounds, such as hexahydrothieno[3,2-b]thiophenes with different substituents or stereochemistry.
Thiophene derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxyl groups at strategic positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35396-08-8 |
|---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol |
InChI |
InChI=1S/C6H10O2S2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5+,6+/m1/s1 |
InChI Key |
KJPRWIPBCQAKMF-ZXXMMSQZSA-N |
SMILES |
C1C(C2C(S1)C(CS2)O)O |
Isomeric SMILES |
C1[C@H]([C@H]2[C@@H](S1)[C@@H](CS2)O)O |
Canonical SMILES |
C1C(C2C(S1)C(CS2)O)O |
Synonyms |
1,4-3,6-bis(thioanhydro)-D-iditol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


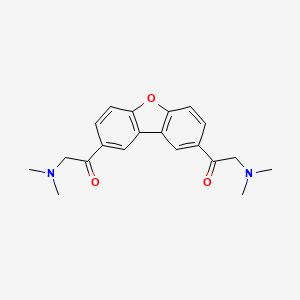
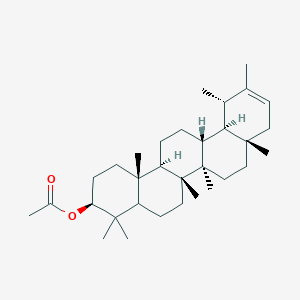
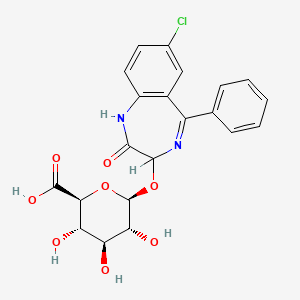
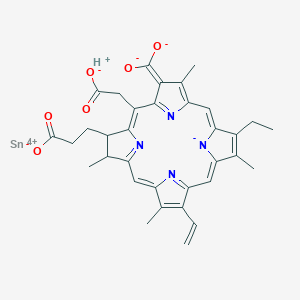
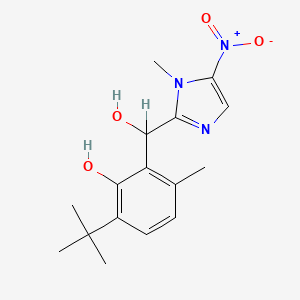
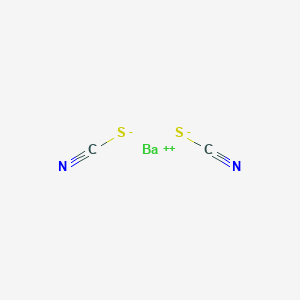



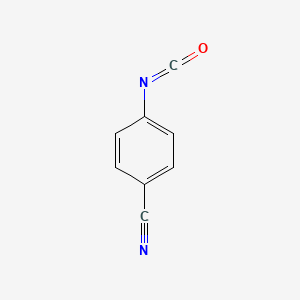

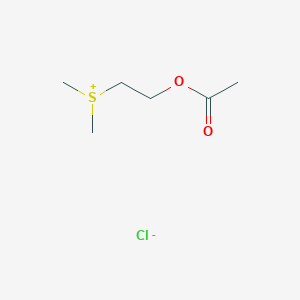
![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)
